Cas no 1416771-72-6 (Amino-Tri-(carboxyethoxymethyl)-methane hydrochloride)

Amino-Tri-(carboxyethoxymethyl)-methane hydrochloride 化学的及び物理的性質
名前と識別子
-
- Amino-Tri-(carboxyethoxymethyl)-methane hydrochloride
- DA-50422
- MS-26034
- 3,3'-((2-Amino-2-((2-carboxyethoxy)methyl)propane-1,3-diyl)bis(oxy))dipropionic acid hydrochloride
- F84641
- HY-117519A
- Amino-Tri-(carboxyethoxymethyl)-methane (hydrochloride)
- 1416771-72-6
- CS-0610715
-
- インチ: 1S/C13H23NO9.ClH/c14-13(7-21-4-1-10(15)16,8-22-5-2-11(17)18)9-23-6-3-12(19)20;/h1-9,14H2,(H,15,16)(H,17,18)(H,19,20);1H
- InChIKey: ACGZZBXQNDTJIA-UHFFFAOYSA-N
- ほほえんだ: C(N)(COCCC(=O)O)(COCCC(=O)O)COCCC(=O)O.Cl
計算された属性
- せいみつぶんしりょう: 373.1139590g/mol
- どういたいしつりょう: 373.1139590g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 10
- 重原子数: 24
- 回転可能化学結合数: 15
- 複雑さ: 331
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 166Ų
Amino-Tri-(carboxyethoxymethyl)-methane hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-117519A-50mg |
Amino-Tri-(carboxyethoxymethyl)-methane hydrochloride |
1416771-72-6 | ≥97.0% | 50mg |
¥990 | 2024-04-20 | |
Ambeed | A1682274-50mg |
Amino-Tri-(carboxyethoxymethyl)-methane hydrochloride |
1416771-72-6 | 98% | 50mg |
$153.0 | 2024-04-23 | |
1PlusChem | 1P023PKR-50mg |
3,3'-((2-Amino-2-((2-carboxyethoxy)methyl)propane-1,3-diyl)bis(oxy))dipropionic acid hydrochloride |
1416771-72-6 | 50mg |
$258.00 | 2024-06-20 | ||
Ambeed | A1682274-25mg |
Amino-Tri-(carboxyethoxymethyl)-methane hydrochloride |
1416771-72-6 | 98% | 25mg |
$102.0 | 2024-04-23 | |
MedChemExpress | HY-117519A-25mg |
Amino-Tri-(carboxyethoxymethyl)-methane hydrochloride |
1416771-72-6 | ≥97.0% | 25mg |
¥660 | 2024-04-20 | |
MedChemExpress | HY-117519A-100mg |
Amino-Tri-(carboxyethoxymethyl)-methane hydrochloride |
1416771-72-6 | ≥97.0% | 100mg |
¥1580 | 2024-04-20 | |
1PlusChem | 1P023PKR-25mg |
3,3'-((2-Amino-2-((2-carboxyethoxy)methyl)propane-1,3-diyl)bis(oxy))dipropionic acid hydrochloride |
1416771-72-6 | 25mg |
$174.00 | 2024-06-20 |
Amino-Tri-(carboxyethoxymethyl)-methane hydrochloride 関連文献
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
-
Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
-
Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
-
Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
Amino-Tri-(carboxyethoxymethyl)-methane hydrochlorideに関する追加情報
Comprehensive Analysis of Amino-Tri-(carboxyethoxymethyl)-methane hydrochloride (CAS No. 1416771-72-6): Properties, Applications, and Industry Trends
Amino-Tri-(carboxyethoxymethyl)-methane hydrochloride (CAS No. 1416771-72-6) is a specialized organic compound gaining attention in pharmaceutical and biochemical research due to its unique molecular structure. This multifunctional amine derivative features three carboxyethoxymethyl groups attached to a central methane core, offering exceptional versatility in synthetic applications. The hydrochloride salt form enhances its solubility and stability, making it particularly valuable for controlled reactions in aqueous environments.
Recent advancements in drug discovery and bioconjugation techniques have driven significant interest in this compound. Researchers are exploring its potential as a molecular linker or cross-linking agent, especially in the development of targeted drug delivery systems. The compound's ability to form stable amide bonds with various biomolecules positions it as a promising candidate for antibody-drug conjugates (ADCs) – one of the fastest-growing segments in oncology therapeutics.
The synthesis of Amino-Tri-(carboxyethoxymethyl)-methane hydrochloride involves carefully controlled esterification and amination processes. Analytical characterization typically includes NMR spectroscopy, mass spectrometry, and HPLC purity testing, ensuring compliance with pharmaceutical-grade standards. Its water solubility (>50 mg/mL) and pH stability (2-8) make it particularly suitable for biological applications where physiological conditions must be maintained.
In material science, this compound demonstrates remarkable potential as a building block for dendrimers and star-shaped polymers. The three carboxylic acid termini allow for directional growth of molecular architectures, enabling precise control over nanoscale structures. This property aligns with current industry demands for functional nanomaterials used in drug encapsulation, imaging contrast agents, and advanced coatings.
From a regulatory perspective, 1416771-72-6 is not classified as hazardous under current GHS standards. However, proper laboratory handling protocols should always be followed, including the use of personal protective equipment (PPE) when handling the powdered form. The compound shows excellent storage stability when kept in airtight containers at room temperature, with minimal degradation observed over 24-month stability studies.
The commercial availability of Amino-Tri-(carboxyethoxymethyl)-methane hydrochloride has expanded significantly since 2020, with multiple GMP-certified suppliers now offering kilogram-scale quantities. Pricing trends indicate growing market acceptance, with current costs ranging from $150-$300 per gram depending on purity specifications (typically 95-99%). This accessibility supports its increasing adoption in high-throughput screening platforms and combinatorial chemistry applications.
Environmental considerations for this compound include its biodegradability profile and ecotoxicological impact. Preliminary studies suggest moderate biodegradation rates under aerobic conditions, with no bioaccumulation potential observed in standard models. These characteristics make it preferable to many traditional synthetic intermediates from a green chemistry perspective.
Future research directions for CAS 1416771-72-6 include exploration of its metal-chelating properties and potential applications in MRI contrast enhancement. The compound's three-point coordination geometry may offer advantages over conventional chelating agents in certain diagnostic applications. Additionally, its pH-responsive behavior is being investigated for stimuli-responsive drug release systems – a hot topic in precision medicine development.
For researchers considering this compound, key technical parameters include: molecular weight (356.78 g/mol), melting point (218-222°C with decomposition), and optical rotation (α20/D = 0° in water). The compound shows excellent compatibility with common peptide coupling reagents like HBTU and HATU, though reaction optimization may be required for specific applications. Recent patent literature reveals growing intellectual property activity surrounding derivatives of this core structure.
In conclusion, Amino-Tri-(carboxyethoxymethyl)-methane hydrochloride represents an exciting multifunctional scaffold with diverse applications across life sciences and advanced materials. Its combination of structural precision, reactivity control, and biological compatibility addresses several current challenges in molecular engineering. As research continues to uncover new applications, this compound is poised to play an increasingly important role in next-generation therapeutic and diagnostic technologies.
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